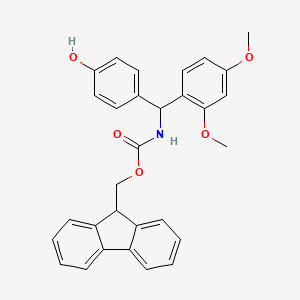
(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylmethyl group, a dimethoxyphenyl group, and a hydroxyphenyl group, all connected through a carbamate linkage. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl carbamateCommon reagents used in these reactions include dimethylformamide (DMF), dichloromethane (DCM), and various catalysts to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
化学反应分析
Types of Reactions
(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate linkage
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
科学研究应用
(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of (9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .
相似化合物的比较
Similar Compounds
(9H-Fluoren-9-yl)methyl carbamate: A simpler analog with similar structural features but lacking the dimethoxyphenyl and hydroxyphenyl groups.
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate: Another related compound with different substituents on the carbamate linkage.
Uniqueness
(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate is unique due to its combination of fluorenylmethyl, dimethoxyphenyl, and hydroxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C30H27NO5 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[(2,4-dimethoxyphenyl)-(4-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C30H27NO5/c1-34-21-15-16-26(28(17-21)35-2)29(19-11-13-20(32)14-12-19)31-30(33)36-18-27-24-9-5-3-7-22(24)23-8-4-6-10-25(23)27/h3-17,27,29,32H,18H2,1-2H3,(H,31,33) |
InChI 键 |
HYPUPECHZJVWDE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


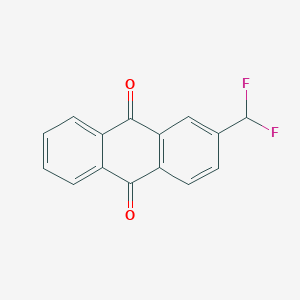
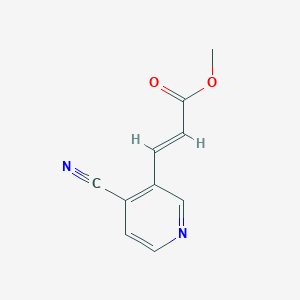


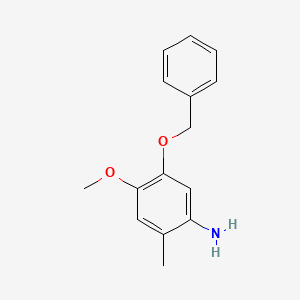
![8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12951892.png)
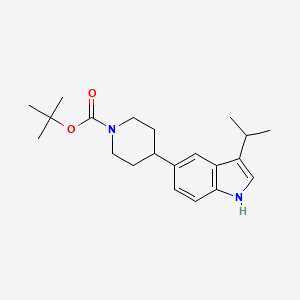
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)
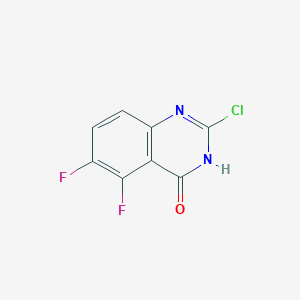
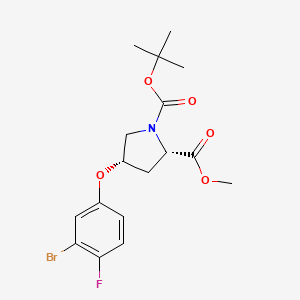
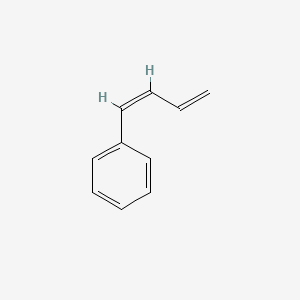
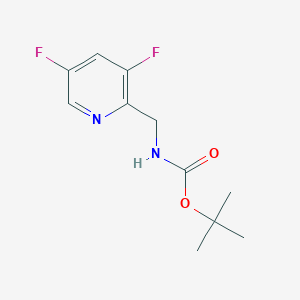
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)
